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Introduction
Heat Shock Cognate 71 kDa protein (HSC70), also known as HSPA8, is a constitutively

expressed molecular chaperone belonging to the heat shock protein 70 (HSP70) family. Unlike

its stress-inducible counterpart, HSP72 (HSPA1A), HSPA8 is abundant under normal

physiological conditions and plays crucial roles in a variety of essential cellular processes. Its

functions include facilitating the correct folding of newly synthesized polypeptides, preventing

protein aggregation, directing misfolded proteins for degradation, and participating in the

disassembly of clathrin-coated vesicles during endocytosis.[1]

Given its central role in protein homeostasis (proteostasis), clathrin-mediated endocytosis

(CME), and chaperone-mediated autophagy (CMA), HSPA8 is a protein of significant interest in

both basic research and therapeutic development, particularly in the fields of oncology and

neurodegenerative diseases.[2][3][4] The selection of an appropriate cell line is critical for the

successful design and interpretation of experiments aimed at elucidating the multifaceted roles

of HSPA8.

These application notes provide a guide to selecting suitable cell lines for HSPA8 research and

offer detailed protocols for key experimental procedures.
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The choice of cell line depends on the specific aspect of HSPA8 function being investigated.

HSPA8 is ubiquitously expressed, but its levels can vary between cell types and are often

elevated in cancer cells.

Commonly Used Cell Lines:

HEK293 (Human Embryonic Kidney): A widely used cell line for protein expression and

interaction studies. It is easily transfectable, making it suitable for overexpression and

knockdown experiments. RT-qPCR analysis has been performed on this cell line to study

HSPA8 expression.[5][6]

HeLa (Human Cervical Cancer): Another workhorse cell line with robust growth

characteristics. Proteomic studies have characterized its HSPA8 expression, finding it to be

highly similar to that of the A549 lung cancer cell line.[7]

MCF7 (Human Breast Cancer): An estrogen receptor-positive breast cancer cell line. HSPA8

expression is significantly higher in breast cancer cells compared to many other tumor types.

[2]

MDA-MB-231 & MDA-MB-468 (Human Breast Cancer): Models for triple-negative breast

cancer (TNBC), where HSPA8 expression is often high and linked to prognosis.[2] MDA-MB-

468 cells have been used to demonstrate that simultaneous knockdown of HSPA8 and

HSPA1 is required to reduce cell viability.

SH-SY5Y (Human Neuroblastoma): A human-derived cell line that can be differentiated into

a neuronal phenotype, making it a valuable model for studying the role of HSPA8 in

neurodegenerative diseases like Parkinson's and ALS.[8]

Jurkat (Human T-cell Leukemia): A suspension cell line used in immunological and cancer

studies. Its proteome, including HSPA8 expression, has been quantitatively characterized.[7]

K562 (Human Myelogenous Leukemia): Another leukemia cell line whose proteome has

been compared with other common cell lines.[7]

NB4 (Human Acute Promyelocytic Leukemia): Used as a model to study the role of HSPA8

and chaperone-mediated autophagy in cancer cell differentiation.[7]
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Quantitative Expression Data of HSPA8
Summarizing quantitative data from large-scale studies like the Cancer Cell Line Encyclopedia

(CCLE) and comparative proteomics provides a baseline for selecting appropriate models.

HSPA8 is generally highly and ubiquitously expressed.
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Cell Line Lineage

HSPA8 mRNA
Expression
(TPM) - CCLE
(Approx.
Median)

Relative
Protein
Abundance
(Normalized
Intensity)

Key
Applications &
Notes

MCF7 Breast Cancer ~ 250 High

High HSPA8

expression;

model for

hormone-positive

breast cancer.[2]

[7]

MDA-MB-231 Breast Cancer ~ 280 High

High HSPA8

expression;

model for triple-

negative breast

cancer.[2]

HeLa Cervical Cancer ~ 300 High

Robust, general-

purpose line for

trafficking and

chaperone

studies.[7]

HEK293 Kidney ~ 290 High

Excellent for

transfection-

based assays

(knockdown,

overexpression,

Co-IP).[5][7]

A549 Lung Cancer ~ 350 High

High HSPA8

expression;

proteome is

highly correlated

with HeLa.[7]

K562 Leukemia ~ 250 High Suspension line,

useful for large-
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scale culture and

biochemical

analysis.[7]

Jurkat Leukemia ~ 220 High

Suspension line;

proteome shows

distinct clustering

related to

immune function.

[7]

SH-SY5Y Neuroblastoma ~ 200 High

Differentiable to

neurons; key

model for

neurodegenerati

on research.

HepG2 Liver Cancer ~ 250 High

Model for

hepatocellular

carcinoma and

metabolic

studies.[7]

Note: TPM (Transcripts Per Million) values are derived from publicly available CCLE data and

are approximate. Relative protein abundance is based on a comparative proteomic study

where most housekeeping proteins, including HSPA8, were found to be ubiquitously expressed

at high levels across all tested lines.[7]

Signaling Pathways Involving HSPA8
Clathrin-Mediated Endocytosis (CME)
HSPA8 is the "uncoating ATPase" essential for CME. After a clathrin-coated vesicle buds from

the membrane, HSPA8 and its co-chaperone (e.g., auxilin) are recruited. HSPA8 utilizes the

energy from ATP hydrolysis to disassemble the clathrin triskelion coat, releasing the vesicle

and recycling clathrin for subsequent rounds of endocytosis.[5][6]
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Caption: HSPA8-mediated uncoating in clathrin-mediated endocytosis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 17 Tech Support

https://www.benchchem.com/product/b2554147?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2554147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chaperone-Mediated Autophagy (CMA)
CMA is a selective process for degrading specific cytosolic proteins in the lysosome. HSPA8 is

the central recognition component. It binds to proteins containing a "KFERQ-like" motif, forming

a substrate-chaperone complex. This complex then docks at the lysosomal membrane by

binding to the Lysosome-Associated Membrane Protein type 2A (LAMP2A), leading to the

unfolding and translocation of the substrate into the lysosomal lumen for degradation.[4]
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Caption: The role of HSPA8 in chaperone-mediated autophagy.
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Experimental Protocols
Western Blot for HSPA8 Expression
This protocol allows for the quantification of HSPA8 protein levels in cell lysates.
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Caption: Workflow for Western Blot analysis of HSPA8.
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Protocol:

Cell Lysis:

Wash cultured cells with ice-cold PBS.

Add ice-cold RIPA buffer supplemented with protease inhibitors.

Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (lysate).

Protein Quantification:

Determine the protein concentration of the lysate using a BCA or Bradford assay.

Sample Preparation:

Mix 20-30 µg of protein with 4X Laemmli sample buffer.

Boil the samples at 95-100°C for 5 minutes.

SDS-PAGE:

Load samples onto a 10% polyacrylamide gel.

Run the gel until the dye front reaches the bottom.

Protein Transfer:

Transfer proteins from the gel to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room

temperature.

Incubate with a primary antibody specific for HSPA8 (e.g., mouse monoclonal, ~1:1000

dilution) overnight at 4°C.
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Wash the membrane three times for 10 minutes each with TBST.

Incubate with an HRP-conjugated secondary antibody (e.g., anti-mouse IgG, ~1:5000

dilution) for 1 hour at room temperature.

Wash the membrane three times for 10 minutes each with TBST.

Detection:

Apply Enhanced Chemiluminescence (ECL) substrate.

Capture the signal using a digital imager. Quantify band intensity and normalize to a

loading control (e.g., β-actin or GAPDH).

Co-Immunoprecipitation (Co-IP) for HSPA8 Interaction
Partners
This protocol is for isolating HSPA8 and its binding partners from a cell lysate.

Protocol:

Lysate Preparation:

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1%

NP-40, with protease inhibitors).[3][7]

Determine protein concentration. A starting amount of 1-2 mg of total protein is

recommended.[7]

Pre-clearing (Optional but Recommended):

Add 20 µL of Protein A/G magnetic beads to your lysate.[7][9]

Incubate with rotation for 1 hour at 4°C to reduce non-specific binding.

Place the tube on a magnetic rack and transfer the supernatant to a new tube.

Immunoprecipitation:
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Add 2-5 µg of anti-HSPA8 antibody (or an isotype control IgG) to the pre-cleared lysate.

Incubate with rotation for 4 hours to overnight at 4°C.

Complex Capture:

Add 40 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.

Incubate with rotation for 1-2 hours at 4°C.

Washing:

Pellet the beads using a magnetic rack and discard the supernatant.

Wash the beads 3-5 times with 1 mL of cold lysis buffer. This step is critical to remove non-

specific binders.[9]

Elution:

Elute the protein complexes by resuspending the beads in 1X Laemmli sample buffer and

boiling at 95°C for 5-10 minutes.

Analysis:

Pellet the beads and load the supernatant onto an SDS-PAGE gel for analysis by Western

blot or mass spectrometry.

siRNA-mediated Knockdown of HSPA8
This protocol describes the transient knockdown of HSPA8 expression to study its loss-of-

function effects.

Protocol:

Cell Seeding:

The day before transfection, seed cells in a 6-well plate so they will be 40-60% confluent

at the time of transfection.
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Transfection Complex Preparation:

Tube A: Dilute 50-100 pmol of HSPA8-specific siRNA (or a non-targeting control siRNA) in

250 µL of serum-free medium (e.g., Opti-MEM).

Tube B: Dilute 5-10 µL of a lipid-based transfection reagent (e.g., Lipofectamine

RNAiMAX) in 250 µL of serum-free medium.

Combine the contents of Tube A and Tube B, mix gently, and incubate for 15-20 minutes at

room temperature.

Transfection:

Add the 500 µL siRNA-lipid complex dropwise to each well.

Gently rock the plate and return it to the incubator.

Analysis:

Harvest cells 48-72 hours post-transfection.

Assess knockdown efficiency by Western blot or qRT-PCR.

Perform functional assays (e.g., cell viability, migration, endocytosis) to determine the

phenotypic consequences of HSPA8 depletion. Note: In some cell lines, simultaneous

knockdown of HSPA1A (HSP72) may be necessary to observe a strong phenotype due to

compensatory upregulation.

Functional Assay: Clathrin-Mediated Endocytosis
(Transferrin Uptake)
This assay measures the rate of CME by tracking the internalization of fluorescently labeled

transferrin, which binds to the transferrin receptor and is endocytosed via clathrin-coated pits.

[1][2]

Protocol:

Cell Preparation:
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Seed cells on glass coverslips in a 24-well plate and allow them to adhere.

Serum Starvation:

Wash cells with PBS and incubate in serum-free medium for 30-60 minutes at 37°C to

clear surface-bound transferrin.[1]

Transferrin Pulse:

Add pre-warmed medium containing 10-25 µg/mL of Alexa Fluor-conjugated transferrin.

Incubate at 37°C for a short period (e.g., 1-5 minutes) to allow internalization.[1][2]

Stopping Endocytosis:

Immediately place the plate on ice and wash the cells three times with ice-cold PBS to

stop endocytosis and remove non-internalized transferrin.

Fixation and Staining:

Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[1]

Wash three times with PBS.

(Optional) Counterstain nuclei with Hoechst or DAPI.

Imaging and Analysis:

Mount the coverslips on slides.

Image using a fluorescence microscope.

Quantify the intracellular fluorescence intensity per cell using software like ImageJ. A

decrease in fluorescence in HSPA8-knockdown cells would indicate impaired CME.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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